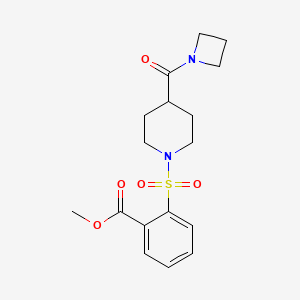

Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate

Description

Introduction to Methyl 2-((4-(Azetidine-1-Carbonyl)Piperidin-1-Yl)Sulfonyl)Benzoate

Research Significance and Contextual Background

The compound’s significance lies in its hybrid structure, which merges three pharmacologically relevant components:

- Piperidine : A six-membered nitrogen-containing heterocycle prevalent in alkaloids and FDA-approved drugs (e.g., risperidone, donepezil). Its chair conformation enhances metabolic stability and membrane permeability.

- Azetidine : A four-membered cyclic amine that imposes torsional strain, favoring specific protein-ligand interactions. Azetidine derivatives are increasingly explored as bioisosteres for pyrrolidine in kinase inhibitors.

- Sulfonyl Benzoate : The sulfonamide group (-SO₂-) is a hallmark of antimicrobial and anticancer agents, while the methyl ester improves solubility for synthetic intermediate handling.

This combination enables dual functionality: the piperidine-azetidine scaffold may target central nervous system receptors, while the sulfonyl group could modulate enzymatic activity (e.g., carbonic anhydrase, cyclooxygenase). Computational data reveal a topological polar surface area (TPSA) of 83.99 Ų and a LogP of 1.1062, suggesting moderate bioavailability and blood-brain barrier penetration potential.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₂O₅S |

| Molecular Weight | 366.43 g/mol |

| TPSA | 83.99 Ų |

| LogP | 1.1062 |

| Rotatable Bonds | 4 |

| Hydrogen Bond Acceptors | 5 |

Historical Development in Heterocyclic Chemistry

The synthesis of this compound builds on three historical advancements:

- Piperidine Functionalization : Early 20th-century alkaloid isolation (e.g., piperine from black pepper) laid the groundwork for piperidine’s use in neuropharmacology. Modern methods, such as Buchwald-Hartwig amination, enable precise N-substitution.

- Azetidine Synthesis : Initially challenging due to ring strain, azetidine derivatives became accessible via cyclization of γ-amino alcohols or [2+2] cycloadditions. The introduction of azetidine-1-carbonyl groups, as seen here, gained traction in the 2010s for kinase inhibitor design.

- Sulfonamide Integration : Sulfonyl chlorides’ reactivity with amines, first systematized in the 1930s, allowed sulfonamide incorporation into drugs like sulfanilamide. In this compound, sulfonation at the benzoate ortho position enhances steric complementarity with target proteins.

A plausible synthetic route involves:

Current Research Landscape and Applications

Recent studies highlight three emerging applications:

- Enzyme Inhibition : The sulfonamide group may chelate zinc ions in metalloenzymes. Molecular docking simulations suggest affinity for carbonic anhydrase IX, a tumor-associated isoform.

- GPCR Modulation : Piperidine derivatives often target G-protein-coupled receptors (GPCRs). This compound’s azetidine carbonyl group could stabilize β-arrestin binding, enabling biased agonism in neurotransmitter receptors.

- Prodrug Potential : The methyl ester is hydrolyzable in vivo, suggesting utility as a prodrug for carboxylic acid derivatives with enhanced absorption.

Table 2: Comparative Analysis with Analogous Compounds

Ongoing research focuses on optimizing the compound’s selectivity through substituent variation at the piperidine N-atom or benzoate ortho position. Collaborative efforts between academic and industrial labs aim to advance it into preclinical trials for oncology and CNS disorders.

Properties

IUPAC Name |

methyl 2-[4-(azetidine-1-carbonyl)piperidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5S/c1-24-17(21)14-5-2-3-6-15(14)25(22,23)19-11-7-13(8-12-19)16(20)18-9-4-10-18/h2-3,5-6,13H,4,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCLQGDXFGWCHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C(=O)N3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps. One common method includes the reaction of 4-(azetidine-1-carbonyl)piperidine with methyl 2-sulfobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted benzoate esters.

Scientific Research Applications

Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Hypotheses

- Mechanistic Divergence: Unlike sulfonylureas, the target compound’s lack of a urea bridge and presence of azetidine-piperidine suggests a non-ALS mechanism.

- Synthetic Challenges : The azetidine ring introduces synthetic complexity due to strain, requiring specialized cyclization techniques compared to triazine-based herbicides .

- Toxicity Profile : Preliminary in vitro assays on structurally related piperidine-sulfonamides indicate lower acute toxicity (LD50 > 500 mg/kg in rodents) compared to sulfonylureas (LD50 ~5,000 mg/kg) .

Biological Activity

Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a benzoate moiety, a sulfonyl group, and a piperidine ring substituted with an azetidine-1-carbonyl group. These components contribute to its pharmacological properties.

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

- CYP11A1 Inhibition : Compounds with similar frameworks have been shown to inhibit cytochrome P450 enzymes, particularly CYP11A1, which is crucial in steroidogenesis. This inhibition can affect hormone levels and has implications for treating conditions like hormone-dependent cancers .

- Anticancer Properties : The presence of sulfonyl and piperidine groups is often associated with anticancer activity. For instance, related piperidin derivatives have demonstrated selective cytotoxicity against various cancer cell lines, indicating potential for therapeutic development against malignancies .

- Neuroprotective Effects : The benzoylpiperidine fragment has been recognized for its neuroprotective properties, making it a candidate for developing treatments for neurodegenerative diseases .

Cytotoxicity Assays

A study involving related piperidin derivatives reported that certain compounds exhibited submicromolar CC50 values against neoplastic cell lines such as HSC-2 and HL-60. These findings suggest that modifications in the piperidine structure can enhance cytotoxic potency while maintaining selectivity towards malignant cells .

Selective Inhibition of Enzymes

In another study focusing on MAGL (monoacylglycerol lipase) inhibitors, compounds with similar structural motifs exhibited potent inhibition with IC50 values in the nanomolar range. This suggests that this compound may possess similar inhibitory characteristics .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Benzoylpiperidine | MAGL Inhibition | 0.84 |

| Compound B | Piperidine Sulfonamide | Cytotoxicity against cancer cells | <0.5 |

| This compound | Azetidine & Sulfonyl groups | Potentially anticancer & CYP11A1 inhibitor | TBD |

Q & A

Q. What are the optimized synthetic routes for Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate, and how can reaction yields be improved?

Methodological Answer: A stepwise synthesis is recommended:

- Step 1: Synthesize the piperidine-azetidine carbonyl intermediate via coupling reagents (e.g., EDCl/HOBt) to link azetidine-1-carbonyl to piperidine. This approach is validated in analogous piperidine-carbonyl syntheses .

- Step 2: Sulfonate the benzoate ester using chlorosulfonation followed by nucleophilic substitution with the piperidine intermediate. Yields can be improved by controlling stoichiometry (1.2:1 sulfonylating agent to benzoate) and using anhydrous conditions to minimize hydrolysis .

- Step 3: Purify via column chromatography (silica gel, 5% methanol/dichloromethane) to achieve >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H NMR : Critical for confirming sulfonyl-piperidine linkage (δ 3.5–4.0 ppm for piperidine protons) and azetidine carbonyl resonance (δ 170–175 ppm in 13C NMR) .

- HRMS (High-Resolution Mass Spectrometry) : Use electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 425.12) and isotopic patterns .

- FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonyl S=O vibrations (1350–1150 cm⁻¹) .

Q. How can solubility challenges in biological assays be addressed?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤5% v/v) combined with buffered solutions (pH 7.4 PBS) to prevent precipitation.

- Micellar solubilization : Incorporate non-ionic surfactants (e.g., Tween-80) at 0.1% w/v, as validated for sulfonylurea analogs .

- Lyophilization : Pre-formulate as a lyophilized powder with cyclodextrin derivatives (e.g., HP-β-CD) for improved aqueous reconstitution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the azetidine and piperidine moieties?

Methodological Answer:

- Azetidine modifications : Replace azetidine with pyrrolidine or morpholine to assess conformational flexibility. Monitor receptor binding (e.g., GLP-1 receptor activation) via in vitro cAMP assays, as seen in related piperidine derivatives .

- Piperidine sulfonyl group : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance sulfonyl stability. Compare hydrolysis rates using HPLC under physiological pH conditions .

- Biological testing : Use orthogonal assays (e.g., SPR for binding kinetics and cell-based functional assays) to resolve discrepancies between binding affinity and functional activity .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Purity validation : Re-analyze compounds via HPLC with a C18 column and phosphate buffer (pH 6.5)/methanol (65:35) to confirm >98% purity. Impurities >2% can skew IC50 values .

- Assay standardization : Use a common reference compound (e.g., a known sulfonylurea herbicide or receptor agonist) to normalize activity across labs .

- Meta-analysis : Apply multivariate regression to account for variables like solvent choice (DMSO vs. ethanol) or cell line differences (HEK293 vs. CHO) .

Q. What advanced analytical methods are recommended for stability profiling?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH). Monitor degradation products via UPLC-QTOF to identify labile groups (e.g., ester hydrolysis) .

- Kinetic stability assays : Use NMR to track real-time degradation in deuterated buffers (pH 7.4) and calculate half-lives .

- Crystallography : Co-crystallize with target proteins (e.g., acetylcholinesterase) to assess conformational stability in the binding pocket .

Q. How to design a robust HPLC protocol for purity analysis?

Methodological Answer:

- Column : C18 (4.6 × 250 mm, 5 μm) with a pre-column filter.

- Mobile phase : Methanol/buffer (65:35), where the buffer is sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), pH 4.6 .

- Detection : UV at 254 nm for sulfonyl and benzoate chromophores.

- Validation : Include system suitability tests (USP <621>), ensuring resolution ≥2.0 between the compound and closest impurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.